molecular formula C11H9F3O2 B6184808 (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis CAS No. 2624142-43-2

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis

Cat. No. B6184808
CAS RN: 2624142-43-2
M. Wt: 230.2
InChI Key:
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Description

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis (DFFCB) is a synthetic compound that has been studied for its potential applications in scientific research and lab experiments. DFFCB is a fluorinated cyclobutane derivative that has demonstrated a wide range of biochemical and physiological effects.

Scientific Research Applications

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has been studied for its potential applications in scientific research. It has been used as a substrate for the formation of an enzyme-catalyzed product in the presence of an enzyme called cytochrome P450 2C9. It has also been used as a model compound to study the effects of fluorinated cyclobutane derivatives on the activity of cytochrome P450 enzymes. Furthermore, (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has been studied for its potential to inhibit the activity of the enzyme lipoxygenase, which plays a role in inflammation and allergic responses.

Mechanism of Action

The mechanism of action of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis is not yet fully understood. However, it is believed that the compound binds to cytochrome P450 enzymes and inhibits their activity. This inhibition of the enzyme activity leads to a decrease in the production of inflammatory and allergic mediators, which is believed to be responsible for the anti-inflammatory and anti-allergic effects of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis.
Biochemical and Physiological Effects
(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-allergic effects, as well as anti-cancer effects. In addition, (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has been found to have antioxidant and free radical scavenging effects. Furthermore, (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has been studied for its potential to inhibit the activity of the enzyme lipoxygenase, which plays a role in inflammation and allergic responses.

Advantages and Limitations for Lab Experiments

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Furthermore, it is a fluorinated cyclobutane derivative, which makes it an ideal model compound for studying the effects of fluorinated cyclobutane derivatives on the activity of cytochrome P450 enzymes. However, there are some limitations to using (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis in lab experiments. It is a relatively new compound, so there is still much to be learned about its biochemical and physiological effects. In addition, the mechanism of action of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis is not yet fully understood, so further research is needed to elucidate its mechanism of action.

Future Directions

There are several potential future directions for the research of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis. Further research is needed to elucidate the mechanism of action of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis, as well as its biochemical and physiological effects. In addition, research is needed to investigate the potential therapeutic applications of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis, such as its potential to treat inflammation and allergic responses. Furthermore, research is needed to explore the potential of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis to inhibit the activity of other enzymes, such as cytochrome P450 enzymes, and to investigate its potential to inhibit the activity of other enzymes involved in inflammation and allergic responses. Finally, research is needed to explore the potential of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis to act as an antioxidant and free radical scavenger.

Synthesis Methods

The synthesis of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis has been studied by several research groups. Generally, the synthesis of (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis starts with the reaction of 2,6-difluorobenzaldehyde with 4-chlorobutyric acid chloride in the presence of anhydrous potassium carbonate to yield 2,6-difluorobenzoyl chloride. This is followed by the reaction of 2,6-difluorobenzoyl chloride with 1-fluoro-3-chlorocyclobutane in the presence of anhydrous potassium carbonate to form the desired (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis involves the synthesis of a cyclobutane ring followed by the introduction of fluorine and carboxylic acid functional groups.", "Starting Materials": [ "2,6-difluorophenylacetic acid", "ethyl diazoacetate", "copper(I) iodide", "triethylamine", "acetic acid", "sodium fluoride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of cyclobutane ring", "2,6-difluorophenylacetic acid is converted to its corresponding diazo compound using ethyl diazoacetate and copper(I) iodide as a catalyst in the presence of triethylamine and acetic acid. The diazo compound undergoes a cycloaddition reaction with itself to form the cyclobutane ring.", "Step 2: Introduction of fluorine", "The cyclobutane ring is treated with sodium fluoride in the presence of sulfuric acid to introduce a fluorine atom at the 3-position of the ring.", "Step 3: Introduction of carboxylic acid", "The fluorinated cyclobutane is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid. The carboxylic acid is then converted to its cis isomer using hydrochloric acid. The final product is (1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis." ] }

CAS RN

2624142-43-2

Product Name

(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, cis

Molecular Formula

C11H9F3O2

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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